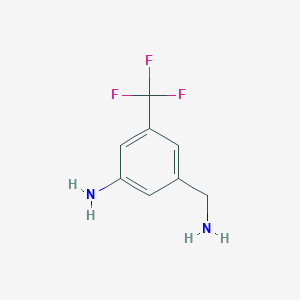

3-(Aminomethyl)-5-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Aminomethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to an aniline ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the trifluoromethylation of aniline derivatives. For instance, the reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate or amines can yield 3-trifluoromethyl aniline derivatives . This reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of metal-free amination approaches and efficient annulation reactions are preferred to ensure high yields and cost-effectiveness .

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while reduction can regenerate the original amine compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Aminomethyl)-5-(trifluoromethyl)aniline is primarily utilized in medicinal chemistry for the development of novel therapeutic agents. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug design.

Case Study: Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit promising antiviral activity. For instance, a derivative was identified as a potent inhibitor of SARS-CoV-2 RdRp activity, demonstrating significant potential for therapeutic applications against viral infections .

Agrochemicals

The compound is also explored for its applications in agrochemicals, where it can serve as a building block for pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemical products.

Case Study: Herbicide Development

Research has indicated that derivatives of this compound can improve the efficacy of herbicides by increasing their selectivity and reducing phytotoxicity .

Material Science

In material science, the compound is used in synthesizing polymers and materials with specific properties such as increased thermal stability and resistance to degradation.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various reactions allows it to be transformed into more complex molecules.

Reaction Pathways

Mecanismo De Acción

The mechanism by which 3-(Aminomethyl)-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the amino group’s ability to form hydrogen bonds, enables the compound to interact with specific molecular targets, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

3-(Trifluoromethyl)aniline: This compound lacks the aminomethyl group but shares the trifluoromethyl group, making it less versatile in certain chemical reactions.

3-Aminobenzotrifluoride: Similar to 3-(Aminomethyl)-5-(trifluoromethyl)aniline but without the aminomethyl group, it is used in similar applications but may exhibit different reactivity.

Uniqueness

This compound’s uniqueness lies in its combination of the aminomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various scientific and industrial applications, offering advantages over similar compounds that lack one of these functional groups .

Actividad Biológica

3-(Aminomethyl)-5-(trifluoromethyl)aniline, also known as α,α,α-Trifluoro-m-toluidine, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

The compound features a trifluoromethyl group attached to an aniline structure, which significantly influences its reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design.

This compound primarily interacts with various enzymes and proteins through a process known as trifluoromethylarylation , affecting biochemical pathways crucial for cellular function. Key mechanisms include:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, critical for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activity, influencing the metabolism of various substrates .

- Cell Signaling Modulation : It can modulate key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation .

Biochemical Pathways

This compound participates in several biochemical pathways:

- Oxidative Stress Response : The compound affects gene expression related to oxidative stress, impacting cellular metabolism and homeostasis.

- Cell Viability : Studies indicate that prolonged exposure alters cell viability and metabolic activity in vitro .

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of findings related to its cytotoxic effects:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Panc-1 | 0.051 | Significant inhibition observed |

| AsPC-3 | 0.066 | Comparable to standard chemotherapeutics |

| WI38 (non-cancer) | 0.36 | Higher IC50 indicates selectivity |

These results suggest that the compound exhibits potent antitumor activity while displaying lower toxicity towards non-cancerous cells .

Case Studies

- Antitumor Activity : In a study assessing the antiproliferative effects against pancreatic cancer cell lines, this compound demonstrated significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like gemcitabine .

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific kinases by binding to their ATP-binding sites, thus preventing critical phosphorylation events necessary for signal transduction .

Applications in Research

This compound's unique properties make it suitable for various applications:

- Pharmaceutical Development : Its role as an intermediate in synthesizing fluorinated pharmaceuticals is being explored due to its potential to enhance drug efficacy .

- Biochemical Research : It serves as a valuable tool in studies involving enzyme inhibition and protein labeling, contributing to our understanding of metabolic pathways .

Propiedades

IUPAC Name |

3-(aminomethyl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3H,4,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQNQVAKBKTESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233324-80-5 |

Source

|

| Record name | 3-(aminomethyl)-5-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.